(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-phenylbenzofuran-2-carboxamide

Description

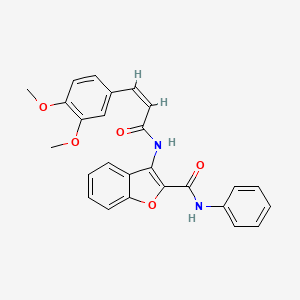

(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-phenylbenzofuran-2-carboxamide is a benzofuran-based derivative featuring a central benzofuran ring substituted with an acrylamido group linked to a 3,4-dimethoxyphenyl moiety and an N-phenylcarboxamide side chain. The compound’s structural complexity arises from its conjugated acrylamido group, which introduces stereoelectronic effects, and the 3,4-dimethoxyphenyl substituent, which may enhance solubility and modulate biological interactions through electron-donating methoxy groups.

Properties

IUPAC Name |

3-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c1-31-21-14-12-17(16-22(21)32-2)13-15-23(29)28-24-19-10-6-7-11-20(19)33-25(24)26(30)27-18-8-4-3-5-9-18/h3-16H,1-2H3,(H,27,30)(H,28,29)/b15-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHSNTVQDJHMJC-SQFISAMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-phenylbenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a benzofuran moiety linked to an acrylamide group and a dimethoxyphenyl substituent, which may influence its biological properties.

Research indicates that compounds with similar structures often exhibit various pharmacological activities, including:

- Inhibition of Enzymes : Many derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, related compounds have demonstrated IC50 values in the low micromolar range against AChE .

- Antioxidant Activity : Some studies suggest that benzofuran derivatives possess antioxidant properties, which can mitigate oxidative stress in cells, contributing to their therapeutic effects .

Biological Activity Data

| Activity Type | IC50 Value (μM) | Reference |

|---|---|---|

| AChE Inhibition | 0.08 ± 0.01 | |

| Cytotoxicity (HT1080 cells) | >50 | |

| Antioxidant Activity | Not specified |

Case Studies and Research Findings

- Neuroprotective Effects : A study focusing on similar benzofuran compounds reported significant neuroprotective effects in vitro. The mechanism was attributed to the inhibition of AChE and subsequent enhancement of acetylcholine levels, which are critical for cognitive function .

- Anticancer Potential : The compound's structural similarities to known anticancer agents suggest potential activity against various cancer cell lines. Preliminary screenings indicate moderate cytotoxic effects against human cancer cells, warranting further investigation into its mechanisms and efficacy .

- Molecular Docking Studies : Computational studies have provided insights into binding affinities and interactions with target enzymes. Docking simulations suggest that the compound could effectively bind to AChE's active site, supporting experimental findings of its inhibitory activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

Benzofuran vs. Phthalimide/Phthalic Anhydride Derivatives The target compound’s benzofuran core differs from 3-chloro-N-phenyl-phthalimide’s isoindoline-1,3-dione structure . The 3,4-dimethoxyphenyl group in the target compound may improve solubility compared to the chloro substituent in 3-chloro-N-phenyl-phthalimide, which is critical for monomer purity in polyimide synthesis .

Acrylamido Linkage vs. Hydroxamic Acid Moieties Unlike hydroxamic acids (e.g., compound 8 in ), the target compound lacks a metal-chelating N-hydroxy group, suggesting divergent biological mechanisms. Hydroxamic acids are known for antioxidant and histone deacetylase (HDAC) inhibitory activities, whereas acrylamido groups may target kinases or polymerizable sites .

Substituent Effects: Dimethoxy vs. Halogenated Phenyl Groups

- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, which could enhance binding to aromatic receptors (e.g., estrogen receptors) compared to electron-withdrawing chloro or fluoro groups in analogs .

- Fluorophenyl groups (e.g., in compound 2512 ) often improve metabolic stability and bioavailability, whereas dimethoxy groups may increase polarity and reduce cell permeability.

Q & A

Q. What synthetic strategies are commonly employed for preparing (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-phenylbenzofuran-2-carboxamide?

The synthesis typically involves multi-step protocols, starting with the preparation of benzofuran-2-carboxamide intermediates. For example:

- Coupling reactions : The acrylamido group is introduced via amide bond formation between 3-amino-benzofuran-2-carboxamide and 3,4-dimethoxyphenylacrylic acid derivatives. Solvents like DMF and bases such as LiH are used to facilitate coupling .

- C-H functionalization : Palladium-catalyzed C-H arylation may be employed to install substituents on the benzofuran core, followed by transamidation to achieve the final structure .

- Stereoselective synthesis : The (Z)-configuration of the acrylamido group is controlled by reaction conditions (e.g., temperature, catalyst) to favor the desired isomer .

Q. How is the structural identity of this compound validated post-synthesis?

A combination of spectroscopic and chromatographic methods is used:

- NMR spectroscopy : H and C NMR confirm the connectivity of the benzofuran core, acrylamido group, and substituents. For example, vinyl proton signals in the H NMR spectrum (δ 6.5–7.5 ppm) verify the (Z)-configuration .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula .

- HPLC : Purity is assessed via reverse-phase chromatography, ensuring >95% purity for biological studies .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally analogous benzofuran carboxamides exhibit:

- Enzyme inhibition : Inhibition of kinases or proteases via interactions with catalytic sites, often attributed to the acrylamido group’s electrophilic properties .

- Antimicrobial activity : Activity against Gram-positive bacteria, linked to the dimethoxyphenyl moiety’s membrane-disrupting effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and stereopurity of this compound?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like LiCl suppress side reactions .

- Catalyst screening : Palladium catalysts with bulky ligands (e.g., XPhos) enhance regioselectivity in C-H arylation steps .

- Temperature control : Lower temperatures (0–5°C) during amide coupling minimize racemization of the acrylamido group .

- In-line monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress, enabling timely adjustments .

Q. What methodologies are recommended to resolve contradictions in reported bioactivity data?

Discrepancies in IC values or target selectivity may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .

- Compound purity : Re-evaluate via HPLC-MS to rule out impurities affecting activity .

- Off-target profiling : Use proteome-wide screens (e.g., kinome profiling) to identify secondary targets .

- Structural analogs : Compare activity trends across derivatives to pinpoint critical pharmacophores .

Q. What strategies can improve the compound’s solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the benzofuran or acrylamido moieties .

- Nanoparticle encapsulation : Use liposomal carriers to enhance aqueous dispersion and cellular uptake .

- Structural modifications : Replace the 3,4-dimethoxyphenyl group with more polar substituents (e.g., hydroxyl or sulfonamide) .

Q. How can computational methods aid in elucidating the compound’s mechanism of action?

- Molecular docking : Predict binding poses in target enzymes (e.g., kinases) using software like AutoDock Vina .

- MD simulations : Simulate ligand-protein interactions over time to assess binding stability .

- QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with bioactivity to guide derivative design .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported synthetic yields?

- Reaction reproducibility : Replicate conditions exactly, including solvent batch and catalyst activation .

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) .

- Scale-up adjustments : Optimize mixing efficiency and heat transfer for larger batches .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- pH stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .

- Plasma stability tests : Expose to human plasma and quantify remaining compound over time .

- Light/oxygen sensitivity : Store under inert atmospheres and assess photodegradation using UV-VIS spectroscopy .

Methodological Recommendations

Q. What techniques are critical for studying the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.